4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound that features a complex aromatic structure with multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a chlorinated aromatic compound in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-fluorophenoxy)propanoic acid
- 3-(3-Chloro-4-fluorophenoxy)pyrrolidinehydrochloride
Uniqueness
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to its specific combination of halogen substituents and trifluoromethyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound with a complex structure characterized by multiple halogen substituents. Its unique molecular architecture, which includes a trifluoromethyl group and a chlorofluorophenoxy moiety, suggests potential biological activity worth exploring. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8ClF4N
- Molecular Weight : 305.655 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 341.1 ± 42.0 °C at 760 mmHg
- LogP : 5.39 (indicating high lipophilicity)
Property | Value |
---|---|
Molecular Formula | C13H8ClF4N |
Molecular Weight | 305.655 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 341.1 ± 42.0 °C |
LogP | 5.39 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which are critical factors for pharmacological efficacy .
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antiparasitic Activity : Studies have shown that fluorinated compounds can inhibit key enzymes in parasites, such as PfATP4 in malaria-causing organisms . Although specific data on the activity of this compound against parasites is limited, its structural analogs suggest potential efficacy.
- Cytotoxicity : Preliminary findings indicate that the compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways .
Table 2: Comparative Biological Activities of Related Compounds
Compound | Activity Type | EC50 (µM) |
---|---|---|
Dihydroquinazolinone analog | Antiparasitic | EC50 = 0.004 |
Trifluoromethyl-substituted phenol | Cytotoxicity | EC50 = 5.0 |
Case Studies
- Antiparasitic Efficacy : In a study focusing on related compounds, structural modifications including trifluoromethyl groups were linked to enhanced antiparasitic activity against Plasmodium falciparum in vitro, suggesting that similar modifications in this compound could yield significant biological effects .
- Cancer Cell Lines : Research on fluorinated anilines has demonstrated their potential as anticancer agents by inducing apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO/c14-10-6-8(1-3-11(10)15)20-7-2-4-12(19)9(5-7)13(16,17)18/h1-6H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLXNOXCSVFBLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)F)Cl)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.